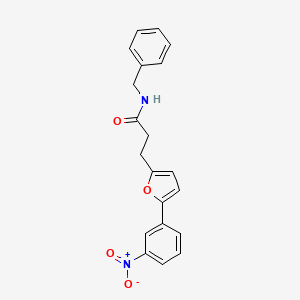

N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Description

N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a synthetic organic compound featuring a furan ring substituted with a 3-nitrophenyl group, linked to a propanamide chain and a benzyl group. The nitro group at the meta position on the phenyl ring and the furan-propanamide backbone are critical to its electronic and steric properties.

Properties

CAS No. |

853330-01-5 |

|---|---|

Molecular Formula |

C20H18N2O4 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-benzyl-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |

InChI |

InChI=1S/C20H18N2O4/c23-20(21-14-15-5-2-1-3-6-15)12-10-18-9-11-19(26-18)16-7-4-8-17(13-16)22(24)25/h1-9,11,13H,10,12,14H2,(H,21,23) |

InChI Key |

APUSYDZJTSXBRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Benzylation: The benzyl group is introduced via a benzylation reaction, often using benzyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Reduction of Nitro Group: Formation of the corresponding amine.

Hydrogenation of Furan Ring: Formation of tetrahydrofuran derivatives.

Substitution of Benzyl Group: Formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing furan and nitrophenyl moieties exhibit significant anticancer properties. The incorporation of these groups into the structure of N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide enhances its potential as an anticancer agent. Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The presence of the nitrophenyl group in this compound suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Neuropharmacology

Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant potential of compounds similar to this compound. These compounds have been tested in various animal models, showing efficacy in reducing seizure activity. The mechanisms are believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological properties. The following table summarizes key structural modifications and their corresponding biological activities:

| Structural Modification | Biological Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased anticancer potency |

| Variation in alkyl chain length | Altered antimicrobial efficacy |

| Substitution on the furan ring | Enhanced neuroprotective effects |

Case Studies

Several case studies have documented the applications of compounds related to this compound:

- Study on Anticancer Activity : A study demonstrated that a related compound effectively inhibited tumor growth in xenograft models, suggesting its potential for therapeutic use in cancer treatment .

- Antimicrobial Efficacy : A series of derivatives were synthesized and tested against common bacterial strains, with some exhibiting MIC values lower than those of standard antibiotics .

- Neuropharmacological Assessment : In a controlled study, a derivative was shown to significantly reduce seizure frequency in a mouse model of epilepsy, indicating its promise as an anticonvulsant .

Mechanism of Action

The mechanism of action of N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and furan groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Benzothiazolium Bromide Derivatives (7c–7f)

describes compounds 7c–7f , which share structural motifs with the target molecule, including nitrophenyl-substituted furan and benzyl groups. Key comparisons include:

| Compound ID | Substituent on Furan | Reaction Time (min) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 7c | 4-Nitrophenyl | 130 | 64 | 235–240 |

| 7d | 3-Nitrophenyl | 100 | 86 | 245–247 |

| 7e | 2-Nitrophenyl | 75 | 68 | 194–198 |

| 7f | 3-Trifluoromethylphenyl | 90 | 66 | 250–254 |

- Key Observations :

- Meta-substitution (3-nitrophenyl) in 7d resulted in the highest yield (86%) and a high melting point (245–247°C), suggesting enhanced stability and crystallinity compared to ortho- and para-substituted analogs .

- The trifluoromethyl group in 7f marginally increased the melting point (250–254°C), likely due to stronger intermolecular interactions.

N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide

highlights a compound with a similar 3-nitrophenyl group but a sulfonamide backbone. Upon reaction with citrate-capped LCMO, a distinct melting point shift was observed, confirming structural modifications alter physical properties. This underscores the role of the propanamide vs. sulfonamide moieties in thermal stability .

Thiazole-Based Analog (Compound 31)

describes N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide , synthesized via Suzuki coupling. While structurally distinct (thiazole vs. benzyl group), it demonstrates the impact of heterocyclic systems on bioactivity. Compound 31 showed potent anticancer activity, suggesting that the furan-propanamide scaffold may have broad pharmacological relevance .

Biological Activity

N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan ring, a nitrophenyl group, and an amide functional group, which are critical for its biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes or receptors, particularly those involved in metabolic pathways.

- Binding Affinity : The presence of the nitro group and the furan ring enhances the compound's ability to bind to target proteins, influencing their activity.

- Pharmacokinetics : The propanamide moiety contributes to the compound's solubility and permeability, affecting its absorption and distribution in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds containing furan and nitrophenyl groups. For instance, derivatives have shown significant activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 8.33 µM |

| B | S. aureus | 5.64 µM |

| C | P. aeruginosa | 13.40 µM |

These findings suggest that this compound may exhibit similar antimicrobial properties, although specific data on this compound is limited .

Anticancer Potential

The compound's structure indicates potential anticancer activity. Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation by targeting estrogen receptors or other oncogenic pathways .

Case Studies

- In Vitro Studies : In studies evaluating related compounds, it was found that those with furan and nitrophenyl substituents showed promising results in inhibiting cancer cell lines, suggesting that this compound could be a candidate for further research in cancer therapeutics .

- Molecular Docking Studies : Molecular docking simulations have indicated that compounds with similar structures can effectively bind to active sites on target proteins involved in cancer progression. This suggests that this compound may also interact favorably with such targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide?

- Methodology : Utilize coupling reactions between furan-containing intermediates and benzylamine derivatives. For example, a multi-step approach involving Suzuki-Miyaura cross-coupling to introduce the 3-nitrophenyl group to the furan ring, followed by amide bond formation using reagents like DCC/DMAP or EDCI/HOBt. Ensure regioselectivity by optimizing reaction conditions (e.g., solvent polarity, temperature) .

- Validation : Confirm intermediate structures via -NMR and LC-MS before proceeding to the final amidation step .

Q. How can the molecular structure be characterized using spectroscopic techniques?

- Methodology :

- -/-NMR : Assign peaks by comparing chemical shifts to analogous compounds (e.g., 3-nitrophenyl furan derivatives). For instance, the furan protons typically resonate at δ 6.2–7.5 ppm, while the benzyl group appears as a singlet at δ 4.3–4.6 ppm .

- IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm, nitrophenyl NO asymmetric stretch at ~1520 cm) .

Q. What preliminary assays are recommended to assess biological activity?

- Methodology : Screen for enzyme inhibition (e.g., kinases, proteases) or receptor binding using fluorescence polarization or SPR. For cell-based assays, evaluate cytotoxicity (MTT assay) and IC values in cancer cell lines, referencing protocols from structurally related propanamides .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace 3-nitrophenyl with 4-cyanophenyl or halogenated variants) to probe electronic effects.

- Biological Profiling : Test analogs in parallel for activity against targets like KPNB1 or alkaline phosphatase, using data from thiazole-propanamide derivatives as a reference .

- Computational Modeling : Perform docking studies with targets (e.g., using AutoDock Vina) to correlate activity with binding affinity .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable Temperature NMR : Assess dynamic processes (e.g., rotameric equilibria in the propanamide chain) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity, particularly for furan and benzyl protons .

- X-ray Crystallography : Obtain a crystal structure to unambiguously assign stereochemistry and confirm bond angles .

Q. What strategies improve synthetic yield during scale-up?

- Methodology :

- Reaction Optimization : Use flow chemistry for Suzuki coupling to enhance mixing and reduce side reactions.

- Purification : Employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product from regioisomers .

- Quality Control : Monitor reaction progress via inline FTIR or UPLC-MS to terminate reactions at optimal conversion .

Q. How can computational methods predict metabolic stability or toxicity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.